5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole
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Overview
Description
5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group using a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Iodoindole: Lacks the benzyloxy and cyclopropyl groups, making it less hydrophobic and potentially less biologically active.
1-Cyclopropyl-3-iodoindole: Lacks the benzyloxy group, which may reduce its ability to interact with certain biological targets.
5-(Benzyloxy)-1H-indole: Lacks the cyclopropyl and iodine groups, which may affect its chemical reactivity and biological activity.
Uniqueness
5-(Benzyloxy)-1-cyclopropyl-3-iodo-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its hydrophobicity, the cyclopropyl group introduces strain and rigidity, and the iodine atom allows for specific interactions and reactions.
Properties
IUPAC Name |
1-cyclopropyl-3-iodo-5-phenylmethoxyindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO/c19-17-11-20(14-6-7-14)18-9-8-15(10-16(17)18)21-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOYVICPLKQZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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